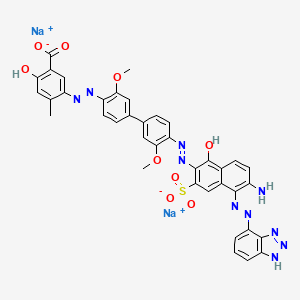![molecular formula C11H10O2 B14413854 (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone CAS No. 80706-60-1](/img/structure/B14413854.png)
(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone is an organic compound characterized by a spirocyclic structure. The compound features a spiro[2.2]pentane ring fused with an oxirane ring and a phenyl group attached to a methanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it an interesting subject for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone typically involves the reaction of phenylmagnesium bromide with 1-oxaspiro[2.2]pentane-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure allows for unique binding interactions with biological macromolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- (2-Methyl-1-oxaspiro[2.2]pent-2-yl)phenylmethanone
- 1-Oxaspiro[2.2]pentane
- Phenylmethanone derivatives
Comparison: Compared to similar compounds, (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone exhibits unique reactivity due to its spirocyclic structure. This structural feature imparts distinct steric and electronic properties, making it more reactive in certain chemical reactions. Additionally, the presence of the phenyl group enhances its potential for biological activity and interactions with biomolecules .
Eigenschaften
CAS-Nummer |
80706-60-1 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-oxaspiro[2.2]pentan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C11H10O2/c12-9(8-4-2-1-3-5-8)10-11(13-10)6-7-11/h1-5,10H,6-7H2 |
InChI-Schlüssel |
GPVRQPDZGVNPCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C(O2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14413771.png)
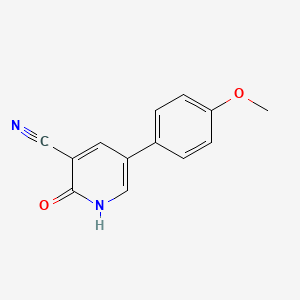
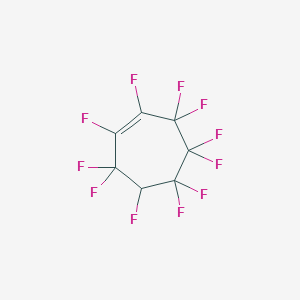
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
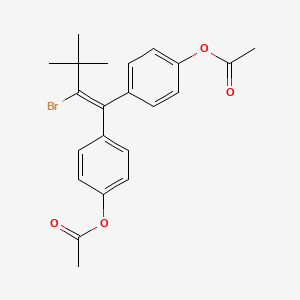
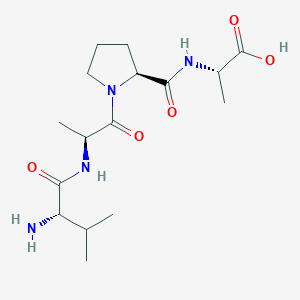
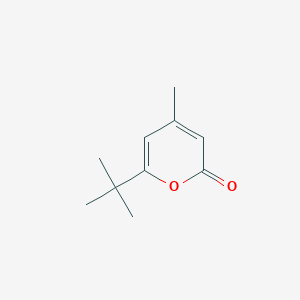
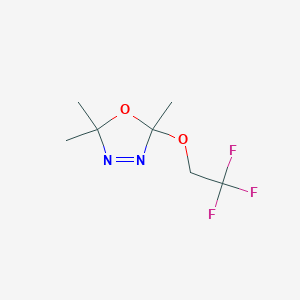
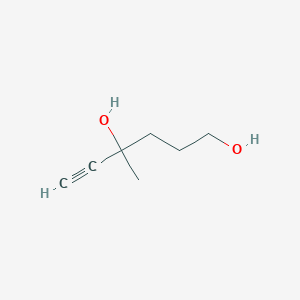

![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)

